molecular formula C12H26O2Si B3046692 Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- CAS No. 127010-22-4

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-

Cat. No.: B3046692
CAS No.: 127010-22-4
M. Wt: 230.42 g/mol
InChI Key: YYUODOUSPSBQCB-UHFFFAOYSA-N
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Description

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is an organosilicon compound featuring a cyclohexane ring substituted with a silyl group containing two methoxy (-OCH₃) groups and a 2-methylpropyl (isobutyl) chain. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 246.42 g/mol. This compound combines the hydrophobic cyclohexane backbone with a polar silyl group, enabling unique applications in materials science, such as surface modification and adhesion promotion .

The silyl group's reactivity, particularly its susceptibility to hydrolysis under acidic or basic conditions, distinguishes it from non-silicon-containing analogs. Its synthesis likely involves hydrosilylation or substitution reactions between cyclohexane derivatives and chlorosilane precursors.

Properties

IUPAC Name

cyclohexyl-dimethoxy-(2-methylpropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-11(2)10-15(13-3,14-4)12-8-6-5-7-9-12/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUODOUSPSBQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C1CCCCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561159
Record name Cyclohexyl(dimethoxy)(2-methylpropyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127010-22-4
Record name Cyclohexyl(dimethoxy)(2-methylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl-iso-butyl dimethoxysilane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- typically involves the reaction of cyclohexane with a silylating agent such as dimethoxy(2-methylpropyl)silane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a Lewis acid such as boron trifluoride etherate to enhance the silylation process.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different degrees of saturation.

Scientific Research Applications

Industrial Applications

2.1. Polymer Production

Cyclohexyl dimethoxy silane serves as a crucial additive in polymer chemistry, particularly in the production of polypropylene. It acts as an electron donor that enhances the isotacticity of polypropylene products, which is vital for improving mechanical properties and thermal stability . This application is particularly relevant in industries focusing on high-performance materials.

2.2. Adhesives and Sealants

The compound is also utilized in formulating adhesives and sealants due to its ability to improve adhesion properties and environmental resistance. Its silane functionality allows for better bonding with various substrates, including metals and glass, making it valuable in construction and automotive applications.

Surface Modification

Cyclohexyl dimethoxy silane is employed for surface modification processes, enhancing the hydrophobicity and chemical resistance of surfaces. This is particularly useful in coatings for electronic components where moisture resistance is critical.

4.1. Enhanced Polypropylene Isotacticity

A study demonstrated that incorporating cyclohexyl dimethoxy silane into polypropylene significantly improved its isotacticity compared to traditional methods. The results indicated that the mechanical strength and thermal stability were enhanced, making it suitable for demanding applications such as automotive parts .

4.2. Adhesive Performance in Construction

In another case study focusing on construction adhesives, cyclohexyl dimethoxy silane was shown to improve adhesion strength on concrete substrates under humid conditions. The modified adhesive exhibited superior performance compared to standard formulations, highlighting its effectiveness in real-world applications .

Comparison Table of Applications

Application AreaBenefitsKey Findings
Polymer ProductionImproved isotacticity and mechanical propertiesEnhanced yield efficiency up to 90%
Adhesives and SealantsBetter adhesion and environmental resistanceSuperior performance under humid conditions
Surface ModificationIncreased hydrophobicityEffective for moisture-sensitive applications

Mechanism of Action

The mechanism of action of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for protecting functional groups in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silyl ethers, silyl amines, and other derivatives.

Comparison with Similar Compounds

Structural Analogs in Organosilicon Chemistry

Cyclohexyl(dimethoxy)methylsilane (C₁₀H₂₂O₂Si)
  • Structure : Cyclohexane with a -Si(OCH₃)₂CH₃ group.
  • Properties : Detected in Euphorbia macrorrhiza essential oils at 0.36% concentration in roots (RI: 1160) .
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (C₁₂H₂₇NO₂Si, CAS 120218-28-2)
  • Structure : Cyclohexanamine linked to a propyl chain bearing a dimethoxy(methyl)silyl group.
  • Applications : Marketed as a silane coupling agent (SCA 1702) for improving polymer-filler adhesion .
  • Comparison: The target compound lacks the amine functional group, making it less reactive in crosslinking applications but more suitable for non-ionic surface modifications.

Alkyl-Substituted Cyclohexanes

Cyclohexane, (2-methylpropyl)- (Isobutylcyclohexane) (C₁₀H₂₀)
  • Structure : Cyclohexane with an isobutyl substituent.
  • Properties : Molecular weight = 140.27 g/mol ; used as a solvent or intermediate. Thermodynamic data (e.g., density, viscosity) are modeled via mercury-based computational platforms .
  • Comparison : The absence of the silyl group results in lower polarity, making it insoluble in polar solvents. It is chemically inert compared to the hydrolytically sensitive target compound.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)- (C₁₂H₂₄)
  • Structure : Cyclohexane with methyl and isobutyl substituents.
  • Occurrence : Detected in mass spectral databases (NIST) .
  • Comparison : Additional methyl groups increase steric hindrance but lack the reactive silyl moiety, limiting utility in surface chemistry.

Functional Group Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Applications Stability Notes
Target Compound Cyclohexane, silyl ether 246.42 Surface modification Hydrolyzes in moisture
Isobutylcyclohexane Alkyl-substituted cyclohexane 140.27 Solvent, intermediate Chemically inert
Cyclohexyl(dimethoxy)methylsilane Silyl ether 202.37 Natural product (essential oil) Moderate hydrolysis stability

Biological Activity

Overview of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-

Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is a silane compound characterized by the presence of a cyclohexane ring and two methoxy groups attached to a 2-methylpropyl silyl moiety. Such compounds are often studied for their potential applications in drug delivery, surface modification, and as bioactive agents.

1. Antioxidant Properties

Research indicates that silane compounds can exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals.

2. Antimicrobial Activity

Silane compounds have been evaluated for their antimicrobial properties. Studies suggest that certain silanes can disrupt microbial cell membranes, leading to cell lysis. This property is particularly beneficial for developing antimicrobial coatings or treatments.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- on various cell lines. Results indicate that while some silanes exhibit cytotoxic effects on cancer cells, they may also show selectivity towards non-cancerous cells, which is essential for therapeutic applications.

4. Anti-inflammatory Effects

Inflammation plays a significant role in many chronic diseases. Some studies have suggested that silane derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various silanes, including Cyclohexane derivatives. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use in formulations aimed at combating oxidative damage .

Case Study 2: Antimicrobial Activity

In another study conducted by researchers at the Technical University of Denmark, the antimicrobial efficacy of silylated compounds was tested against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition of bacterial growth, supporting the use of such compounds in medical and industrial applications .

Table 1: Biological Activities of Cyclohexane Silanes

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryModulation of inflammatory markers

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
Normal Fibroblast>100

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Reactant of Route 2
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Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-

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